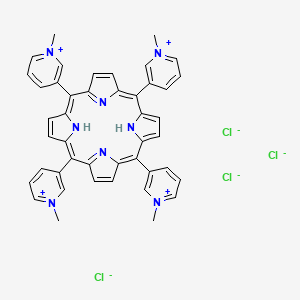
meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride
Overview
Description
Meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride is a synthetic porphyrin . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . The compound is also known as 3,3’,3’‘,3’‘’- (5,10,15,20-Porphyrintetrayl)tetrakis (1-methylpyridinium) tetrachloride .
Molecular Structure Analysis
The molecular formula of meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride is C44H38Cl4N8, and its molecular weight is 820.64 . Porphyrins, including this compound, are a set of tetrapyrrolic macrocycles . This tetra-anionic porphyrin derivative possesses a positively charged pyridyl group .Physical And Chemical Properties Analysis
Porphyrins, including meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride, have multiple roles in living and nonliving systems because of their exceptional tunable chemical and physical properties . They are interesting macrocyclic compounds that could be modified in a number of ways . The structural diversity of porphyrinoids makes them a unique choice for functional devices exhibiting photo- and electrochemical properties .Scientific Research Applications
DNA Interaction and Photodynamic Therapy
The compound meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride has been shown to interact with DNA, unwinding supercoiled DNA at concentrations lower than ethidium bromide, which suggests its potential use in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of photosensitizing chemical substances, which are activated by light to produce a form of oxygen that can kill nearby cells .
Sensing Applications
Due to its outstanding photophysical properties, this porphyrin derivative is explored for sensing applications. However, its usage is limited by physiological instability and self-quenching. Efforts are being made to overcome these limitations and enhance its application in the detection of chemical and biological substances .
Biochemical Research
As a biochemical reagent, meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride is used in life science research related to biological materials or organic compounds. Its specific applications in this field were not detailed in the search results, indicating a need for further research or proprietary information .
Catalysis
This compound is also being studied for its catalytic properties. For example, it has been used in a thermo-responsive amphiphilic manganese porphyrin-paired ionic co-polymeric hydrogel system for catalysis applications .
Photocatalysis and Energy Transformation
The self-organization of tetrapyrroles like meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride in molecular aggregates plays a role in light harvesting, energy transformation, and electron transport, which are crucial processes in photocatalysis .
Future Directions
Porphyrin macrocycles and their supramolecular nanoassemblies are being widely explored in energy harvesting, sensor development, catalysis, and medicine because of a good tunability of their light-induced charge separation and electron/energy transfer properties . The sensor properties of the H4TPPS2−4 TPPS42–Sn (IV)TPyP4+ nanotubes in the presence of iodine vapor and salicylate anions down to millimolar range were examined in a chemiresistor sensing mode . This demonstrates their great potential as efficient functional layers for sensing devices and biomimetic nanoarchitectures .
properties
IUPAC Name |
5,10,15,20-tetrakis(1-methylpyridin-1-ium-3-yl)-21,23-dihydroporphyrin;tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H38N8.4ClH/c1-49-21-5-9-29(25-49)41-33-13-15-35(45-33)42(30-10-6-22-50(2)26-30)37-17-19-39(47-37)44(32-12-8-24-52(4)28-32)40-20-18-38(48-40)43(36-16-14-34(41)46-36)31-11-7-23-51(3)27-31;;;;/h5-28,45,48H,1-4H3;4*1H/q+4;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQRJEQOYUDRPQ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C[N+](=CC=C7)C)C8=C[N+](=CC=C8)C)C=C4)C9=C[N+](=CC=C9)C)N3.[Cl-].[Cl-].[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38Cl4N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide](/img/structure/B1436719.png)
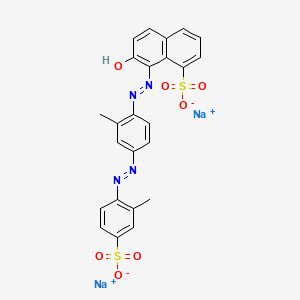
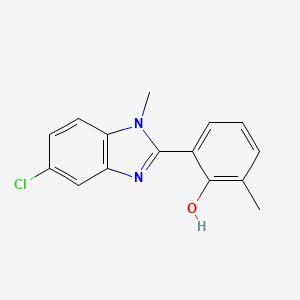
![7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1436724.png)
![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone]](/img/structure/B1436725.png)

![ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1436729.png)
![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1436732.png)

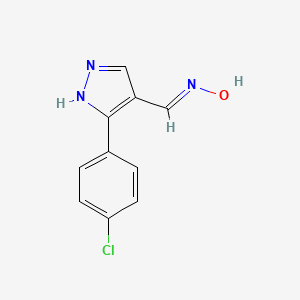
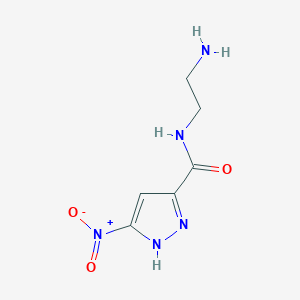
![methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B1436738.png)